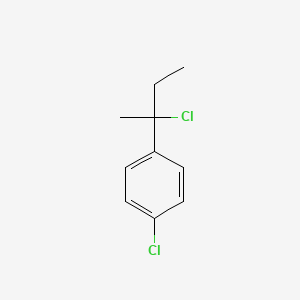![molecular formula C12H9Cl3O2 B14381430 2',4',6'-Trichloro-5-hydroxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 88175-00-2](/img/structure/B14381430.png)
2',4',6'-Trichloro-5-hydroxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,4’,6’-Trichloro-5-hydroxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a chemical compound with significant interest in various scientific fields This compound is characterized by the presence of three chlorine atoms and a hydroxyl group attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’,6’-Trichloro-5-hydroxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves the chlorination of biphenyl derivatives followed by hydroxylation. One common method includes the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled conditions to introduce chlorine atoms at specific positions on the biphenyl ring. Subsequent hydroxylation can be achieved using reagents like sodium hydroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and hydroxylation steps.
化学反応の分析
Types of Reactions
2’,4’,6’-Trichloro-5-hydroxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or Grignard reagents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated biphenyl derivatives.
Substitution: Formation of substituted biphenyl compounds with various functional groups.
科学的研究の応用
2’,4’,6’-Trichloro-5-hydroxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2’,4’,6’-Trichloro-5-hydroxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and hydroxyl group play crucial roles in binding to active sites and modulating biological pathways. These interactions can lead to inhibition or activation of specific biochemical processes, contributing to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-Hydroxy-3,5,6-trichloropyridine: Similar in having multiple chlorine atoms and a hydroxyl group but differs in the core structure being a pyridine ring.
Cyanuric chloride: Contains three chlorine atoms but is based on a triazine ring structure.
Uniqueness
2’,4’,6’-Trichloro-5-hydroxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to its biphenyl core structure, which provides distinct chemical and physical properties compared to pyridine or triazine derivatives. This uniqueness makes it valuable for specific applications where biphenyl characteristics are desired.
特性
CAS番号 |
88175-00-2 |
|---|---|
分子式 |
C12H9Cl3O2 |
分子量 |
291.6 g/mol |
IUPAC名 |
3-hydroxy-5-(2,4,6-trichlorophenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H9Cl3O2/c13-7-3-10(14)12(11(15)4-7)6-1-8(16)5-9(17)2-6/h3-6,16H,1-2H2 |
InChIキー |
CVEYCUICVREOCW-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(=O)C=C1O)C2=C(C=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide](/img/structure/B14381347.png)
![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)
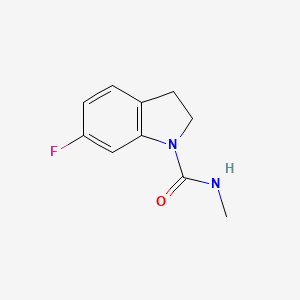
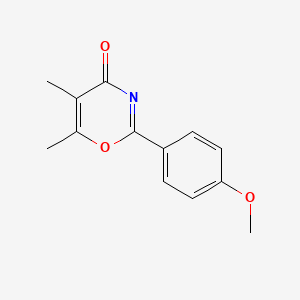
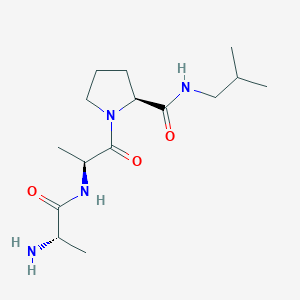
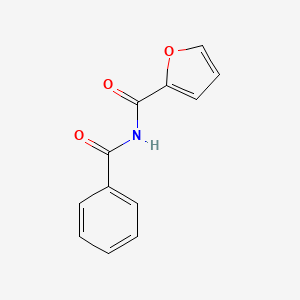
![3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide](/img/structure/B14381394.png)
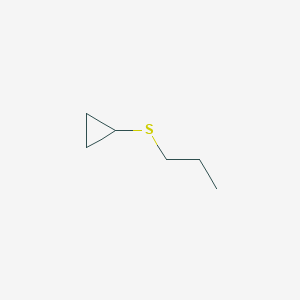

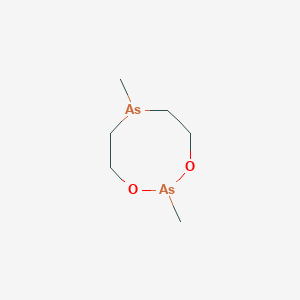

![1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14381410.png)
![N,N-Dimethyl[(prop-2-en-1-yl)sulfanyl]methaniminium](/img/structure/B14381416.png)
